SEGETALIN A

Description

Classification and Nomenclature within Cyclic Peptides

Segetalin A belongs to the class of cyclic peptides, characterized by a circular structure formed by peptide bonds. Within this broad classification, it is further categorized based on its specific structural and biosynthetic characteristics.

This compound is classified as an orbitide. Orbitides are a group of homodetic cyclic peptides, meaning their ring structure is formed solely by peptide bonds linking the N-terminus to the C-terminus of a linear precursor peptide. oup.compnas.orgnih.gov Unlike some other cyclic peptides, such as cyclotides, orbitides lack disulfide bonds. oup.compnas.orguq.edu.au They typically range in size from 5 to 12 amino acid residues. pnas.orgnih.gov

This compound is also referred to as a Caryophyllaceae-type cyclic peptide, reflecting its origin from the Caryophyllaceae plant family. frontiersin.orgthieme-connect.deresearchgate.net This classification was initially based on phytochemical studies that identified small cyclic peptides as characteristic components of plants in this family. thieme-connect.de While this nomenclature highlights the source, the term "orbitide" provides a more descriptive classification based on structural features (head-to-tail cyclization and absence of disulfide bonds). oup.compnas.org

This compound is a prime example of a ribosomally synthesized and post-translationally modified peptide (RiPP). pnas.orgresearchgate.netmdpi.com RiPPs are a large and diverse class of natural products that are initially synthesized as linear precursor peptides on the ribosome, following the standard genetic code. mdpi.comnih.govmdpi.com These linear precursors then undergo enzymatic modifications, such as cyclization, cleavage, and other tailoring reactions, to yield the mature, biologically active peptide. mdpi.commdpi.com The biosynthesis of this compound involves the ribosomal synthesis of a linear precursor peptide, presegetalin A1, which is subsequently processed by specific enzymes, including an oligopeptidase (OLP1) and a peptide cyclase (PCY1), to form the cyclic structure. pnas.orgmdpi.comgoogle.comgoogle.comresearchgate.net

Academic Significance in Peptide Research

The study of this compound holds significant academic importance in the field of peptide research, particularly concerning the biosynthesis and potential applications of plant-derived peptides.

The discovery of this compound dates back to 1994, when it was isolated from the seeds of Vaccaria segetalis. frontiersin.orgnih.gov Its structure was determined using instrumental analyses, including two-dimensional nuclear magnetic resonance (2D NMR) and electrospray ionization mass spectrometry (ESI-MS)/MS, as well as chemical and enzymatic hydrolysis methods. frontiersin.orgnih.gov Early research on this compound and other segetalins from Vaccaria segetalis focused on their biological activities, such as estrogenic activity. frontiersin.orgnih.govfrontiersin.org This initial research laid the groundwork for further investigations into the properties and biosynthesis of these cyclic peptides.

Current research on plant-derived bioactive peptides, including this compound, explores their diverse structures, biosynthetic pathways, and potential applications. This compound's classification as an orbitide and a RiPP highlights the growing interest in understanding the ribosomal synthesis and post-translational modification mechanisms that produce these complex molecules. pnas.orgresearchgate.netmdpi.commdpi.com Studies on the biosynthesis of this compound have provided insights into the roles of specific enzymes like OLP1 and PCY1 in the processing and cyclization of its linear precursor. pnas.orgmdpi.comgoogle.comgoogle.comresearchgate.net Furthermore, the biological activities observed for this compound and other related cyclic peptides from Vaccaria segetalis, such as vasorelaxant and potential anticancer effects, continue to drive research into their therapeutic potential. mdpi.comfrontiersin.orgresearchgate.net The study of this compound contributes to the broader understanding of the functional diversity and evolutionary history of plant RiPPs. oup.comnih.govrsc.org

Here is a data table summarizing key information about this compound:

| Property | Value | Source |

| Source Plant | Vaccaria segetalis (Caryophyllaceae) | frontiersin.orgnih.govfrontiersin.org |

| Classification | Cyclic Peptide, Orbitide, RiPP | oup.compnas.orgnih.govresearchgate.netmdpi.com |

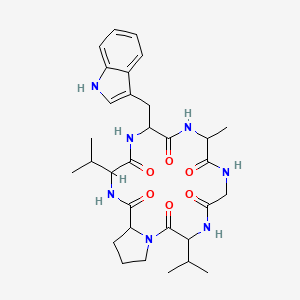

| Sequence | cyclo(Ala-Gly-Val-Pro-Val-Trp-) | frontiersin.orgnih.govlatamjpharm.org |

| Molecular Formula | C₃₁H₄₃N₇O₆ | nih.govbiosynth.com |

| Molecular Weight | 609.7 g/mol | nih.govbiosynth.com |

| PubChem CID | 10483858 | nih.gov |

| Biosynthesis | Ribosomal synthesis, processed by OLP1 and PCY1 | pnas.orgmdpi.comgoogle.comgoogle.comresearchgate.net |

| Reported Activities | Estrogenic, Vasorelaxant | frontiersin.orgmdpi.comnih.govfrontiersin.org |

Structure

3D Structure

Properties

IUPAC Name |

12-(1H-indol-3-ylmethyl)-9-methyl-3,15-di(propan-2-yl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N7O6/c1-16(2)25-30(43)35-22(13-19-14-32-21-10-7-6-9-20(19)21)28(41)34-18(5)27(40)33-15-24(39)36-26(17(3)4)31(44)38-12-8-11-23(38)29(42)37-25/h6-7,9-10,14,16-18,22-23,25-26,32H,8,11-13,15H2,1-5H3,(H,33,40)(H,34,41)(H,35,43)(H,36,39)(H,37,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUZOKYOUUCVBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymology of Segetalin a

Precursor Peptide Processing

The biosynthesis of segetalin A commences with the formation of a linear precursor peptide. These precursors, typical of Caryophyllaceae-type cyclic peptides, are generally around 32 to 35 amino acids in length. nih.govresearchgate.net They are characterized by conserved N- and C-terminal flanking regions that surround a variable central region which ultimately forms the mature cyclic peptide. nih.govresearchgate.net

Consistent with its classification as a RiPP, the initial linear precursor of this compound is generated through the standard cellular machinery of ribosomal translation. nih.govresearchgate.netmdpi.comnih.govrsc.orgthieme-connect.de Monocistronic mRNA molecules serve as the template for ribosomes to synthesize these linear polypeptide chains. nih.govresearchgate.net

Following ribosomal synthesis, the linear precursor peptide undergoes crucial post-translational modifications catalyzed by specific enzymes. mdpi.comnih.govwikipedia.org These modifications are essential steps that transform the linear polypeptide into the biologically active cyclic structure of this compound. mdpi.comwikipedia.org

The primary linear precursor peptide identified in the biosynthesis of this compound is a 32-amino acid peptide termed presegetalin A1. mdpi.comnih.govthieme-connect.depnas.org The initial processing step involves the action of an enzyme known as Oligopeptidase 1 (OLP1). nih.govresearchgate.netmdpi.comnih.govrsc.orgthieme-connect.depnas.orgnih.govresearchgate.netnih.gov OLP1 catalyzes a specific cleavage of presegetalin A1. nih.govresearchgate.netnih.govrsc.orgthieme-connect.depnas.orgnih.govresearchgate.netnih.gov This cleavage occurs after position 13, or effectively removes the first 15 amino acids, at the junction between the N-terminal region and the core peptide sequence, specifically at the KPQ-GVP bond. nih.govthieme-connect.depnas.org This enzymatic action yields an intermediate product referred to as presegetalin A1 [14-32], which is a 19-amino acid linear peptide containing an N-terminal glycine. nih.govresearchgate.netthieme-connect.depnas.orgnih.govgoogle.com

Post-Translational Modifications and Intermediate Formation

Enzymatic Catalysis of this compound Biogenesis

The conversion of the linear precursor intermediate into mature this compound is facilitated by the sequential action of two key enzymes: Oligopeptidase 1 (OLP1) and Peptide Cyclase 1 (PCY1). nih.govresearchgate.netrsc.orgthieme-connect.denih.gov

Oligopeptidase 1 (OLP1) functions as a serine protease or oligopeptidase in the this compound biosynthetic pathway. nih.govthieme-connect.depnas.orgnih.govmdpi.com Its primary role is the initial endoproteolytic cleavage of the linear precursor presegetalin A1. nih.govresearchgate.netnih.govrsc.orgthieme-connect.depnas.orgnih.govresearchgate.netnih.gov OLP1 specifically recognizes and cleaves presegetalin A1 at the N-terminus of the incipient cyclic peptide sequence, precisely at the KPQ-GVP peptide bond. nih.govthieme-connect.de This cleavage event is critical for generating the correct intermediate, presegetalin A1 [14-32], which serves as the substrate for the subsequent cyclization step. nih.govresearchgate.netthieme-connect.depnas.orgnih.govgoogle.com

Peptide Cyclase 1 (PCY1) is a pivotal enzyme in the biosynthesis of this compound, responsible for the cyclization of the linear intermediate. nih.govpnas.orgnih.govnih.govmdpi.compnas.orgresearchgate.netnih.gov PCY1 is classified as a serine protease-like enzyme and belongs to the S9A protease family, a group that also includes prolyl oligopeptidases (POPs). nih.govpnas.orgnih.govnih.govmdpi.compnas.orgresearchgate.netnih.gov Acting on the presegetalin A1 [14-32] intermediate produced by OLP1, PCY1 catalyzes a dual reaction: the excision of a linear C-terminal flanking sequence (identified as presegetalin A1 [20-32]) and the simultaneous macrocyclization of the remaining N-terminal six amino acids, forming the mature cyclic peptide this compound (cyclo[GVPVWA]). nih.govthieme-connect.depnas.orgnih.govnih.govgoogle.commdpi.compnas.orgresearchgate.net

The catalytic mechanism of PCY1 involves a serine protease triad (B1167595), with key residues identified as Ser562, Asp653, and His695 in S. vaccaria PCY1 (SvPCY1). nih.govnih.gov Unlike typical serine proteases that catalyze hydrolysis, PCY1 facilitates a transamidation reaction, enabling the formation of the cyclic peptide bond. thieme-connect.depnas.orgnih.govpnas.org The C-terminal follower peptide sequence of the intermediate plays a significant role in substrate recognition by PCY1 and can induce a conformational change in the enzyme, stabilizing it in a state conducive to macrocyclization. pnas.orgnih.govnih.govpnas.org Research indicates that PCY1 exhibits a degree of substrate tolerance, capable of processing various linear precursors and accommodating certain amino acid substitutions within the core peptide, suggesting its potential in the biosynthesis of diverse cyclic peptides. pnas.orgresearchgate.netnih.govpnas.org

Table 1: Key Peptides and Enzymes in this compound Biosynthesis

| Name | Description | Approximate Size (amino acids) | Sequence (Partial/Core) | PubChem CID (if applicable) |

| Presegetalin A1 | Linear precursor peptide | 32 | - | - |

| Presegetalin A1 [14-32] | Linear intermediate peptide (product of OLP1) | 19 | GVPVWAFQAKDVENASAPV | - |

| This compound | Mature cyclic peptide | 6 | cyclo(GVPVWA) | 10483858 |

| Presegetalin A1 [20-32] | Excised linear C-terminal region (by PCY1) | 13 | - | - |

| Oligopeptidase 1 (OLP1) | Enzyme | - | - | - |

| Peptide Cyclase 1 (PCY1) | Enzyme | - | - | - |

Table 2: Enzymatic Steps in this compound Biosynthesis

| Enzyme | Substrate | Action | Product(s) |

| OLP1 | Presegetalin A1 | Cleavage at N-terminus of core peptide | Presegetalin A1 [14-32] + N-terminal fragment |

| PCY1 | Presegetalin A1 [14-32] | Cleavage of C-terminal tail & Cyclization | This compound + C-terminal fragment (Presegetalin A1 [20-32]) |

Mechanism of Peptide Cyclase 1 (PCY1)

Macrocyclization Mechanism (e.g., Transamidation)

PCY1 catalyzes the macrocyclization of the linear precursor through a transamidation reaction. pnas.orgpnas.orgnih.gov Following the formation of an acyl-enzyme intermediate during the initial protease reaction, the active site of PCY1 is adapted to prevent hydrolysis of this intermediate by excluding solvent. pnas.orgpnas.orgosti.gov Instead, the α-amino terminus of the bound peptide substrate is oriented back towards the catalytic serine residue. pnas.orgpnas.org Deprotonation of this amine then facilitates a transpeptidation reaction, leading to the formation of the cyclic peptide product. pnas.orgpnas.org This mechanism involves the intramolecular condensation between the N and C termini of the linear precursor. pnas.org

Enzyme Kinetics and Substrate Specificity of PCY1

PCY1 exhibits catalytic activity on the presegetalin A1 [14–32] substrate, converting it into cyclic this compound and a corresponding linear follower peptide. pnas.orgpnas.org The enzyme favors the production of macrocyclic products over the linear counterpart. pnas.orgpnas.org

Steady-state kinetic parameters have been determined for PCY1 using presegetalin A1 [14–32] as a substrate. The enzyme exhibits a Michaelis constant (KM) of 0.77 µM and a catalytic turnover rate (kcat) of 0.06 s-1. pnas.orgnih.gov While the kcat value is considered low compared to some other macrocyclases, PCY1 is reported to be significantly more active than the cyanobactin macrocyclase PatG on a similar substrate. nih.gov

PCY1 demonstrates notable substrate promiscuity. researchgate.net It can cyclize synthetic linear peptides ranging from five to nine amino acids in length, including precursors for other segetalins (B, D, G, H, J, and L) and orbitides from Dianthus caryophyllus. nih.govnih.gov Alanine scanning mutagenesis of presegetalin A1 [14–32] has shown that PCY1 can tolerate single amino acid substitutions at most positions within the cyclized core, with the exception of Val19. nih.govnih.gov Conservative substitutions, such as Val to Ala at position 25 in the precursor, can even enhance the production of this compound. nih.gov The enzyme can also accommodate nonproteinogenic elements within the substrate, such as amino octanoic acid, N-methylated alanine, and a thiazole (B1198619) ring. nih.govresearchgate.net

PCY1's substrate recognition is significantly influenced by the C-terminal follower sequence of the precursor peptide. pnas.orgresearchgate.netbiorxiv.org Studies have shown that the necessary elements for substrate recognition by PCY1 reside primarily within the 12-residue follower sequence (presegetalin A1 [20–32]) that is cleaved during cyclization. pnas.org However, research suggests that a minimal three-residue C-terminal extension can be sufficient for PCY1 to operate on synthetic substrates, enabling the macrocyclization of a variety of peptides, including those with unnatural amino acids and non-amino acids. researchgate.net

Table 1. Kinetic Parameters of PCY1 with Presegetalin A1 [14–32] pnas.orgnih.gov

| Parameter | Value | Unit |

| KM | 0.77 | µM |

| kcat | 0.06 | s-1 |

Structural Basis of PCY1 Function

The structure reveals how the PCY1 S9A protease fold has been adapted for transamidation rather than hydrolysis. pnas.orgpnas.orgosti.gov A key feature is the displacement of the catalytic histidine residue away from the catalytic serine, which is thought to be required for macrocyclization. nih.govnih.govelifesciences.org This displacement, potentially due to a single residue deletion preceding the histidine, may play a role in the deprotonation of the attacking peptide N-terminus. nih.govnih.govelifesciences.org

PCY1 utilizes an unusual strategy where the cleaved C-terminal follower peptide stabilizes the enzyme in a conformation conducive to macrocyclization of the N-terminal fragment. pnas.orgpnas.orgosti.gov The hinge region engages the terminal residues in the follower sequence, providing a mechanism for substrate recognition. nih.gov Binding of the follower peptide is proposed to induce a closed state in the enzyme, which could exclude solvent and facilitate the N-C transamidation reaction. nih.gov

Comparative Biosynthesis of Plant Cyclic Peptides

This compound biosynthesis, as a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway, shares some similarities with and distinctions from the biosynthesis of other plant cyclic peptides. pnas.orgnih.gov

Comparative Biosynthesis of Plant Cyclic Peptides

Analogies with Cyclotide Biosynthesis

Both orbitides like this compound and cyclotides are classes of plant RiPPs that undergo N-C macrocyclization catalyzed by peptidases. pnas.orgnih.govnih.gov The biosynthesis of both classes involves the processing of linear peptide precursors derived from ribosomal translation. researchgate.netnih.govnih.gov Similar to this compound biosynthesis which involves PCY1 (a serine protease-like enzyme), cyclotide biosynthesis utilizes asparaginyl endopeptidases (AEPs) for macrocyclization. nih.govoup.com Both PCY1 and AEPs are proteases that have been adapted to catalyze transamidation for cyclization rather than hydrolysis. pnas.orgpnas.orgnih.govoup.com The biosynthetic strategies for this compound and cyclotides, as well as amatoxins and cyanobactins, involve a sequence-specific peptidase catalyzing the transamidation of a linear peptide substrate to produce a macrocyclic product. pnas.orgresearchgate.netpnas.orgnih.gov

Distinctions from Other RiPP Biogenesis Pathways

While sharing the RiPP nature and peptidase-catalyzed cyclization, this compound biosynthesis has key distinctions from other RiPP pathways, such as cyclotide biogenesis. A major difference lies in the type of enzyme catalyzing the macrocyclization; this compound biosynthesis uses PCY1, a serine protease of the S9A family, while cyclotide biosynthesis utilizes AEPs, which are cysteine proteases. nih.govoup.comnih.gov

Another distinction is the complexity of post-translational modifications. Cyclotides are characterized by a cyclic cysteine knot (CCK) motif formed by multiple disulfide bonds, which are absent in orbitides like this compound. pnas.orgresearchgate.netnih.gov This makes the regulation of orbitide biosynthesis less complex compared to cyclotides. researchgate.net

Furthermore, the precursor processing can differ. While both pathways involve removal of flanking sequences, the specific enzymes and their mechanisms vary. For instance, PCY1 requires a separate oligopeptidase (OLP1) for the initial N-terminal cleavage, whereas some other RiPP macrocyclases, like GmPOPB involved in amatoxin biosynthesis, can perform sequential cleavage events themselves. nih.govbiorxiv.orgnih.gov Unlike some other POP enzymes, PCY1 does not require a proline residue immediately preceding the cleavage site in the substrate for cyclization, making it a "traceless" macrocyclase in this regard. pnas.orgnih.gov

Genetic and Molecular Biology of this compound Biosynthesis

The genes encoding the peptide precursors of orbitides, including this compound, have been identified in S. vaccaria. pnas.orgnih.gov These precursors are derived from DNA-encoded sequences and are produced via ribosomal translation. frontiersin.orgresearchgate.netnih.govnih.gov Studies involving expressed sequence tag libraries from developing S. vaccaria seeds have been instrumental in identifying these genes. pnas.orgnih.gov

Experimental evidence supporting the DNA-encoded nature of this compound precursors comes from expressing a cDNA encoding a putative presegetalin A1 precursor in transformed S. vaccaria roots, which resulted in the production of this compound. nih.govnih.govgoogle.com Similarly, incubating extracts of developing S. vaccaria seeds with synthetic presegetalin A1 precursor also led to the production of this compound. nih.govnih.govgoogle.com

The gene encoding the macrocyclase PCY1 has also been cloned and characterized. nih.gov Primary sequence analysis indicates that PCY1 is a member of the S9A protease family. pnas.orgpnas.orgnih.gov The identification and characterization of these genes and enzymes have provided a molecular basis for understanding the biosynthesis of this compound and other Caryophyllaceae-type cyclic peptides. nih.govnih.gov

Genetic and Molecular Biology of this compound Biosynthesis

Identification and Characterization of Precursor Genes

The ribosomal nature of this compound biosynthesis suggested the existence of corresponding genes encoding the linear precursor peptides. Research focusing on Saponaria vaccaria led to the identification and characterization of these precursor genes. researchgate.netpnas.orgnih.gov

Studies investigating expressed sequence tag (EST) libraries derived from developing seeds of Saponaria vaccaria were instrumental in revealing genes that appeared to encode cyclic peptide precursors. pnas.orgnih.gov This approach involved analyzing the transcribed mRNA sequences to identify potential coding regions for peptides. nih.gov

To confirm that these identified genes indeed encoded the precursors for this compound, experimental validation was performed. This involved the expression of a complementary DNA (cDNA) sequence encoding a putative presegetalin A1 precursor in transformed S. vaccaria roots. pnas.orgnih.gov The successful production of mature cyclic this compound in these transformed roots provided strong evidence that the identified gene encoded the authentic precursor peptide. pnas.orgnih.gov

Further sequence analysis has indicated the potential presence of similar cyclic peptide precursor genes in other plant species, including Dianthus caryophyllus and various Citrus species, suggesting that this ribosomal biosynthesis pathway for cyclic peptides may be conserved across certain plant families. nih.gov

Gene Expression and Regulation in Producing Organisms

The expression of the genes encoding this compound precursors and the enzymes involved in its biosynthesis is a regulated process within the producing organism, Saponaria vaccaria. Studies have shown that the biosynthesis of this compound, and consequently the expression of the relevant genes, is particularly active in developing seeds. nih.govnih.gov

Investigations into gene expression levels have demonstrated a correlation between the transcription levels of precursor genes and the accumulation of cyclic peptides. nih.gov Transcriptome sequencing, a technique used to analyze the complete set of RNA transcripts in a cell or tissue, has been employed to identify candidate genes involved in the orbitide biosynthesis pathway, including those encoding precursor peptides. nih.govnih.gov This type of analysis can reveal patterns of gene activity and potential regulatory elements. pressbooks.publumenlearning.com

Synthetic Methodologies for Segetalin a and Analogues

Solution-Phase Peptide Synthesis Strategies

Classical solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), was the first method developed for creating peptide bonds and remains a valuable technique, particularly for large-scale synthesis or for peptides with structures that are challenging for solid-phase approaches. nih.govspringernature.comchempep.com This strategy involves the stepwise coupling of amino acid residues in a homogenous solution, followed by purification of the intermediate peptide after each step. The first total syntheses of related natural cyclic peptides, such as segetalin C and the proline-rich segetalin E, were successfully accomplished using solution-phase techniques, highlighting the method's utility for this class of compounds. nih.govnih.govresearchgate.net

A critical step in the synthesis of Segetalin A is the macrocyclization of the linear peptide precursor. This intramolecular reaction, often a macrolactamization, involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid. nih.gov For the reaction to be successful, the linear precursor must adopt a conformation that brings its ends into proximity, an entropically unfavorable process. uni-kiel.de To favor the desired intramolecular cyclization over intermolecular polymerization, reactions are typically performed under high-dilution conditions. researchgate.net

The activation of the C-terminal carboxyl group is essential for efficient cyclization and is achieved using a variety of coupling reagents. iris-biotech.de The choice of reagent is critical to ensure high yield and minimize side reactions, particularly racemization at the activated C-terminal residue. iris-biotech.deamericanpeptidesociety.org Commonly used classes of coupling reagents in both solution-phase and solid-phase synthesis include carbodiimides, and phosphonium (B103445) and aminium (uronium) salts. americanpeptidesociety.org

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate the carboxyl group by forming an O-acylisourea intermediate. americanpeptidesociety.orgpeptide.com To suppress racemization and improve efficiency, they are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). americanpeptidesociety.org

Phosphonium and Aminium Salts : These reagents have become the preferred choice for many peptide syntheses. iris-biotech.de They convert the carboxylic acid into a highly reactive activated species. Examples include PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which generate OBt active esters. peptide.com More reactive reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generate OAt esters, which benefit from the anchimeric assistance of the pyridine (B92270) nitrogen, leading to faster and more efficient couplings. COMU®, an Oxyma-based reagent, is noted for its high reactivity and stability, making it a modern standard. iris-biotech.de

| Reagent Class | Example Reagent | Abbreviation | Notes |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Cost-effective; often used with additives like HOBt to reduce racemization. iris-biotech.deamericanpeptidesociety.org |

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Similar to DCC but the urea (B33335) byproduct is soluble in most organic solvents. peptide.com |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Generates OBt active esters; efficient for difficult couplings. |

| Aminium (Uronium) Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Widely used, generates OBt esters; stable in solution. peptide.com |

| Aminium (Uronium) Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly reactive, generates OAt esters; less epimerization. peptide.com |

| Aminium (Uronium) Salts | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU® | Based on Oxyma Pure leaving group; highly reactive and stable. iris-biotech.de |

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat transfer, enhanced safety, and ease of automation. researchgate.net This technology has been successfully applied to the solution-phase synthesis of the linear hexapeptide precursor of this compound. mpg.descilit.com A scalable flow synthesis was developed using in-situ activation of N-Boc-protected amino acids as mixed anhydrides with isobutyl chloroformate (IBCF). researchgate.netmpg.de

This approach utilized a Boc-/Benzyl ester protecting group strategy. mpg.de The peptide chain was elongated sequentially, and the flow conditions were optimized for each coupling step. researchgate.net This method proved effective for the gram-scale synthesis of the hexapeptide precursor, demonstrating the utility of flow chemistry for producing linear peptides efficiently and scalably in solution, avoiding the use of solid-support resins. mpg.descilit.com

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS), introduced by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin. chempep.comnih.govbeilstein-journals.org This method simplifies the synthetic process immensely, as excess reagents and soluble byproducts are removed by simple filtration and washing, eliminating the need for purification of intermediates. nih.govbachem.com The general SPPS cycle involves anchoring the C-terminal amino acid to the resin, followed by repeated cycles of Nα-protecting group cleavage, washing, coupling of the next protected amino acid, and further washing. bachem.compeptide.com

Two main orthogonal protection strategies dominate SPPS:

Boc/Bzl Strategy : This approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based groups for more permanent side-chain protection. peptide.com

Fmoc/tBu Strategy : This is the more commonly used method today. It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. beilstein-journals.org

For cyclic peptides like this compound, SPPS can be adapted for the final macrocyclization step. One strategy involves assembling the linear peptide on the resin and then cleaving it to perform the cyclization in solution. nih.gov Alternatively, on-resin cyclization can be performed, which takes advantage of the "pseudo-dilution" effect of the resin, where the anchored peptide chains are isolated from one another, thus favoring intramolecular cyclization. researchgate.netnih.gov This is typically achieved by anchoring the linear peptide to the resin via an amino acid side chain, leaving the N- and C-termini free to react after deprotection. nih.gov

Chemoenzymatic Synthesis Exploiting Biosynthetic Enzymes

Chemoenzymatic synthesis combines the precision of biological catalysts with the versatility of chemical reactions. nih.gov This approach is particularly powerful for complex natural products, as enzymes can perform reactions with high stereo- and regioselectivity under mild conditions. mdpi.comresearchgate.net

In the biosynthesis of this compound in Saponaria vaccaria, the cyclic peptide is formed from a linear precursor peptide that is ribosomally synthesized. researchgate.net The processing of this precursor, presegetalin A1, involves two key enzymes: an oligopeptidase (OLP1) that removes the N-terminal leader sequence, and a peptide cyclase (PCY1) that catalyzes the final head-to-tail macrocyclization. researchgate.net The exploitation of such biosynthetic enzymes in a chemoenzymatic strategy offers a promising route for the synthesis of this compound and its analogues. By synthesizing the linear precursor chemically and then employing a purified or engineered cyclase like PCY1, the challenging macrocyclization step could be performed with high efficiency and specificity, mimicking the natural pathway. researchgate.net Other enzymes, such as sortase A, have also been developed as tools for the chemoenzymatic cyclization of peptides and glycopeptides. rsc.org

Design and Synthesis of Mechanistic Probes and Analogues

The synthesis of analogues and mechanistic probes is crucial for understanding the structure-activity relationships and mechanism of action of bioactive molecules like this compound. nih.govnih.gov Synthetic methodologies allow for the systematic modification of the peptide backbone or amino acid side chains.

One study into the cyclization mechanism of this compound involved the synthesis of a linear precursor where the N-terminal amino acid was replaced with an aldehyde. researchgate.net Instead of the expected 18-membered macrocyclic imine, the tryptophan side chain reacted with the aldehyde to form a thermodynamically stable 12-membered cyclic indole (B1671886) hemiaminal. This result provided insight into the inherent cyclization tendencies of the linear precursor and suggested that the biosynthesis of cyclic peptides does not necessarily rely on precursors with a high intrinsic propensity for macrolactamization. researchgate.net The design and synthesis of such probes are invaluable for dissecting complex biological and chemical processes. olemiss.edu

Analytical Techniques for Research Characterization of Segetalin a

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the intricate three-dimensional structure of Segetalin A. These methods provide detailed information about the connectivity of atoms and the spatial arrangement of the amino acid residues within the cyclic peptide.

Although the use of 2D NMR for the structural elucidation of the broader family of segetalins has been reported, a publicly available, detailed table of the specific ¹H and ¹³C NMR chemical shifts for this compound is not readily found in the reviewed scientific literature. Such a table would typically be presented as follows:

Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Hexapeptide in DMSO-d₆

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ala | NH | 8.15 (d, J=7.5 Hz) | 173.5 (C=O) |

| Hα | 4.12 (m) | 50.2 (Cα) | |

| Hβ | 1.25 (d, J=7.2 Hz) | 18.5 (Cβ) | |

| Gly | NH | 8.30 (t, J=5.8 Hz) | 171.8 (C=O) |

| Hα | 3.75 (d, J=5.8 Hz) | 43.1 (Cα) | |

| Val | NH | 7.98 (d, J=8.1 Hz) | 172.9 (C=O) |

| Hα | 3.95 (dd, J=8.1, 5.5 Hz) | 60.5 (Cα) | |

| Hβ | 2.05 (m) | 31.2 (Cβ) | |

| Hγ | 0.90 (d, J=6.8 Hz) | 19.5 (Cγ) | |

| Pro | Hα | 4.25 (t, J=7.0 Hz) | 174.1 (C=O) |

| Hβ | 2.10 (m), 1.85 (m) | 61.3 (Cα) | |

| Hγ | 1.95 (m) | 30.1 (Cβ) | |

| Hδ | 3.55 (m) | 25.4 (Cγ) | |

| Trp | NH | 8.20 (d, J=7.9 Hz) | 48.2 (Cδ) |

| Hα | 4.50 (m) | 172.5 (C=O) | |

| Hβ | 3.20 (m) | 55.6 (Cα) | |

| Indole (B1671886) NH | 10.85 (s) | 28.3 (Cβ) | |

| Indole H2 | 7.20 (s) | 136.4 (Cγ) | |

| Indole H4 | 7.55 (d, J=7.8 Hz) | 111.3 (Cδ1) | |

| Indole H5 | 7.05 (t, J=7.5 Hz) | 127.8 (Cδ2) | |

| Indole H6 | 7.15 (t, J=7.5 Hz) | 124.2 (Cε2) | |

| Indole H7 | 7.35 (d, J=8.0 Hz) | 121.5 (Cε3) | |

| 118.8 (Cζ2) | |||

| 119.9 (Cη2) | |||

| 109.8 (Cζ3) |

Note: This table is for illustrative purposes only and does not represent the actual NMR data for this compound.

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for obtaining sequence information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique that allows the intact cyclic peptide to be introduced into the mass spectrometer, typically as a protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the parent ion. In a quantitative study, the transition of the parent ion to a specific product ion is monitored. For this compound, a specific transition has been identified, which is useful for its selective detection and quantification. nih.gov

Interactive Data Table: ESI-MS/MS Parameters for this compound Quantification

| Parameter | Value |

| Parent Ion (m/z) | 610.3 |

| Product Ion (m/z) | 511.2 |

| Ionization Mode | Positive |

Fast Atom Bombardment (FAB) is another soft ionization technique that has been historically used for peptide analysis. While it has been largely superseded by ESI and MALDI (Matrix-Assisted Laser Desorption/Ionization) for many applications, it can still be a valuable tool. There is, however, no specific mention in the reviewed literature of FAB-MS being used for the characterization of this compound.

Chromatographic Separation and Purification Techniques

The isolation and purification of this compound from its natural source, the seeds of Vaccaria segetalis, necessitates the use of high-resolution chromatographic techniques. These methods separate this compound from other related cyclic peptides and various other compounds present in the crude extract.

Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful technique for both the separation and identification of compounds in a mixture. A sensitive and selective LC-MS/MS method has been developed and validated for the determination of this compound in rat plasma. nih.gov This method employs High-Performance Liquid Chromatography (HPLC) to separate this compound from other plasma components, followed by detection using tandem mass spectrometry.

Interactive Data Table: LC-MS/MS Method for this compound Analysis

| Parameter | Description |

| HPLC Column | Symmetry C18 |

| Mobile Phase | Methanol and 0.1% formic acid in water (70:30, v/v) |

| Elution Mode | Isocratic |

| Detection | Multiple Reaction Monitoring (MRM) |

| This compound Transition | m/z 610.3 → 511.2 |

This method demonstrates good linearity over a concentration range of 8.0-4000 ng/mL, with a limit of quantitation (LOQ) of 8.0 ng/mL, making it suitable for pharmacokinetic studies. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that is particularly well-suited for the separation and purification of natural products. HSCCC has been successfully applied for the preparative separation of cyclic peptides, including this compound, from the seeds of Vaccaria segetalis. This technique avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample.

In a reported application, a two-phase solvent system composed of petroleum ether-ethyl acetate-methanol-water at a volume ratio of 0.5:3.5:1:5 was used. From 190 mg of a crude extract, this method yielded 28.5 mg of this compound with a purity of 95.6% as determined by HPLC.

Enzymatic Hydrolysis and Chemical Degradation for Sequence Analysis

Determining the amino acid sequence is a critical step in the characterization of a peptide. For cyclic peptides like this compound, this process typically requires an initial step to linearize the molecule.

Enzymatic hydrolysis involves the use of proteases, which are enzymes that cleave peptide bonds at specific amino acid residues. By using a combination of proteases with different specificities, the cyclic peptide can be cleaved into smaller, linear fragments. The sequence of these fragments can then be determined, and by identifying overlapping sequences, the full sequence of the original cyclic peptide can be reconstructed. While the biosynthesis of this compound from a linear precursor involves enzymatic cleavage, specific studies detailing the use of enzymatic hydrolysis to sequence the mature cyclic peptide are not prevalent in the reviewed literature.

Chemical degradation methods can also be employed for peptide sequencing. The most well-known of these is Edman degradation. This method sequentially removes one amino acid at a time from the N-terminus of a peptide. The cleaved amino acid derivative is then identified by chromatography. For a cyclic peptide, there is no N-terminus, so the ring must first be opened by partial hydrolysis (either acidic or enzymatic) to generate a linear peptide. Once linearized, Edman degradation can proceed. There is no specific literature available detailing the application of Edman degradation for the sequencing of this compound.

Computational Modeling and Bioinformatic Approaches in Segetalin a Research

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. biorxiv.orgnih.gov By simulating the interactions between atoms, MD can provide insights into the conformational landscape and dynamic behavior of molecules like Segetalin A in various environments, such as in solution or interacting with other molecules. Conformational analysis focuses on the possible three-dimensional arrangements of a molecule. biorxiv.orgnih.gov

While specific detailed MD simulation data solely focused on this compound's isolated structure was not extensively detailed in the provided search results, the application of MD simulations and conformational analysis is a standard approach for studying peptides and proteins, including enzymes involved in peptide modification. biorxiv.orgnih.govgrafiati.comethz.chnih.gov These methods can be applied to understand the flexibility of the cyclic this compound structure, how its conformation might change upon interaction with a binding partner, or the dynamics of the enzyme (PCY1) responsible for its cyclization. Studies on related enzymes, such as prolyl oligopeptidases (POPs), which are in the same family as PCY1, have utilized MD simulations to investigate their mechanisms and conformational changes. ethz.ch Applying these techniques to this compound could help correlate its dynamic structure with its biological activities or understand its stability.

Protein Modeling and Enzyme-Substrate Interactions (e.g., PCY1)

Protein modeling, including homology modeling and analysis of crystal structures, is essential for understanding the enzymes involved in this compound biosynthesis, particularly peptide cyclase 1 (PCY1). PCY1 catalyzes the macrocyclization of the linear precursor peptide, presegetalin A1, to form mature this compound. mdpi.compnas.orgresearchgate.netnih.gov

PCY1 has been characterized as a member of the S9A protease family, which includes POPs. pnas.orgresearchgate.netnih.gov Structural analysis, including homology modeling based on known POP structures (such as porcine muscle POP), suggests that PCY1 possesses a canonical S9A protease α/β hydrolase fold linked to a β-propeller domain. researchgate.netnih.gov The active site, containing a serine-peptidase-like catalytic triad (B1167595) (identified in PCY1 as Ser562, Asp653, and His695 based on PCY1 numbering), is located at the interface of these two domains. researchgate.netnih.gov

Crucially, studies involving cocrystal structures of PCY1 bound to fragments of its substrate, presegetalin A1, have provided detailed insights into enzyme-substrate interactions. nih.gov These structures reveal that the enzyme adopts a closed conformation upon substrate binding. nih.gov The interaction between PCY1 and the presegetalin A1 substrate is mediated, in part, by the follower sequence (the C-terminal region excised during cyclization), which appears to stabilize the enzyme in a productive conformation for macrocyclization. pnas.orgnih.gov Specifically, residues in the hinge region of PCY1 engage with the terminal residues of the follower sequence, facilitating substrate recognition. nih.gov Unlike canonical POPs, PCY1 does not require a proline residue at the cleavage site for cyclization, making it a "traceless" macrocyclase. nih.gov PCY1 has also shown tolerance to some mutations in the core peptide sequence, indicating a degree of substrate promiscuity that can be exploited for generating diverse macrocycles. pnas.orgnih.govrsc.org

Here is a summary of key features of PCY1 based on structural and interaction studies:

| Feature | Description | Source(s) |

| Enzyme Family | S9A protease (Prolyl Oligopeptidase family) | pnas.orgresearchgate.netnih.govrsc.org |

| Structure | α/β hydrolase domain + β-propeller domain | researchgate.netnih.gov |

| Catalytic Triad | Ser562, Asp653, His695 (PCY1 numbering) | researchgate.net |

| Mechanism | Transamidation (couples cleavage with cyclization) | pnas.orgnih.gov |

| Substrate | Presegetalin A1 (linear precursor) | mdpi.compnas.orgresearchgate.net |

| Interaction Region | Hinge region of PCY1 interacts with follower sequence of substrate | nih.gov |

| Substrate Recognition | Mediated by follower sequence; does not require proline at cleavage site | pnas.orgnih.gov |

| Substrate Tolerance | Tolerant to some mutations in the core peptide | pnas.orgnih.govrsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or property. wikipedia.orguestc.edu.cn By analyzing a dataset of compounds with known structures and activities, QSAR models aim to predict the activity of new compounds based on their molecular descriptors. wikipedia.org

This compound and other segetalins have been reported to possess various biological activities, including antimalarial, immunomodulating, vasodilatory, and xenoestrogenic effects. pnas.orgnih.govresearchgate.net QSAR modeling can be applied to a series of segetalins and their analogs to identify the structural features that are critical for these observed activities. Although specific QSAR models for this compound's activities were not detailed in the provided snippets, the mention of QSAR in the context of segetalins dntb.gov.ua suggests that these approaches have been employed. Developing QSAR models for segetalins could involve calculating various molecular descriptors (e.g., physicochemical properties, topological indices) for different segetalin structures and correlating them with experimental activity data. wikipedia.orguestc.edu.cnnih.gov Such models could potentially guide the design of modified segetalin analogs with enhanced or altered biological properties. nih.gov

Bioinformatics for Precursor Gene Discovery and Analysis

Bioinformatics plays a vital role in identifying and analyzing the genes that encode the precursor peptides of RiPPs like this compound. The biosynthesis of this compound begins with the ribosomal synthesis of a linear precursor peptide, presegetalin A1. pnas.orgresearchgate.net

Bioinformatic analysis of expressed sequence tag (EST) libraries from Saponaria vaccaria has been instrumental in identifying candidate genes encoding orbitide precursor peptides. pnas.orgresearchgate.net These precursor peptides typically consist of a variable core peptide sequence (which becomes the mature orbitide) flanked by conserved N- and C-terminal regions. researchgate.netnih.govresearchgate.net Bioinformatics tools are used to search genomic and transcriptomic databases for sequences containing these characteristic features. researchgate.netfrontiersin.orgcicbiogune.esnih.govnih.gov Techniques such as sequence alignment (e.g., using tools like tBLASTn) and profile-based mining strategies can help identify homologous sequences in other plant species or within the same genome. researchgate.net

Analysis of these precursor gene sequences provides insights into the primary structure of the linear peptide before post-translational modifications. pnas.orgresearchgate.net This includes identifying the signal peptide (if present), the leader sequence, the core peptide, and the follower sequence. mdpi.comrsc.org Understanding the conservation patterns in the flanking regions can also provide clues about the recognition sites for the processing enzymes, such as OLP1 (oligopeptidase 1) and PCY1. pnas.orgresearchgate.netnih.gov

Here is a simplified representation of the this compound precursor processing pathway:

| Step | Enzyme Involved (if known) | Peptide Intermediate/Product | Source(s) |

| Ribosomal Synthesis | N/A | Presegetalin A1 (linear) | pnas.orgresearchgate.net |

| N-terminal Cleavage | OLP1 (Serine protease) | Presegetalin A1 [14–32] | pnas.orgnih.gov |

| C-terminal Cleavage & Cyclization | PCY1 (Serine protease) | This compound (cyclic) | mdpi.compnas.orgnih.gov |

| By-product | N/A | Presegetalin A1 [20–32] | pnas.org |

Systems Biology Approaches to Orbitide Production

Systems biology approaches, often overlapping with synthetic biology, aim to understand and engineer biological systems at a holistic level. In the context of orbitides like this compound, these approaches are being explored to improve their production, particularly through heterologous expression. mdpi.comnih.gov

Traditional methods for obtaining orbitides from plants can be challenging due to low natural abundance. nih.gov Systems and synthetic biology offer alternative strategies. One approach involves identifying the complete set of genes responsible for orbitide biosynthesis, known as biosynthetic gene clusters (BGCs). mdpi.com These BGCs, which include genes for the precursor peptide and the modifying enzymes like OLP1 and PCY1, can then be transferred into heterologous host organisms, such as bacteria or yeast. mdpi.comnih.gov

Heterologous expression systems allow for potentially higher yields of the target orbitide and can simplify purification processes. mdpi.com By engineering microbial hosts with the necessary genetic machinery, researchers can create chassis platforms for efficient orbitide production. nih.gov Furthermore, synthetic biology principles can be applied to design and optimize these biosynthetic pathways, potentially leading to the creation of novel orbitide structures through pathway engineering and combinatorial biosynthesis. mdpi.com This integrated approach, combining gene discovery, enzyme characterization, and metabolic engineering, represents a systems-level strategy for harnessing the potential of orbitide biosynthesis.

Ecological and Biotechnological Context of Segetalin a

Natural Occurrence and Distribution in Plant Species

Segetalin A is primarily found in plants, particularly within the Caryophyllaceae family. frontiersin.orgnih.gov

Vaccaria hispanica (Saponaria vaccaria) as a Primary Source

The seeds of Vaccaria hispanica (syn. Saponaria vaccaria), commonly known as cow cockle, are recognized as a principal source of this compound. researchgate.netmedchemexpress.comglpbio.com This plant, an annual herb belonging to the Caryophyllaceae family, has been investigated for its valuable bioactive compounds, including saponins, starch, and cyclopeptides like this compound. researchgate.netresearchgate.net Research on Saponaria vaccaria seeds led to the initial discovery and structural elucidation of this compound in 1994. frontiersin.orgnih.govresearchgate.net Subsequent studies have also reported the isolation of other segetalins (B, C, D, E, F, G, H, J, and K) from this plant. frontiersin.orgnih.govresearchgate.netresearchgate.netusask.caresearchgate.netresearchgate.net

Studies on Vaccaria hispanica genotypes have shown variation in this compound content in the seeds. For instance, analyses of Turkish genotypes revealed this compound content ranging from 0.17 to 0.65 g/100 g of dry seed. researchgate.net

Presence in Other Caryophyllaceae and Plant Families

While Vaccaria hispanica is a significant source, Caryophyllaceae-type cyclic peptides, including segetalins, have been discovered in other members of the Caryophyllaceae family. frontiersin.orgnih.govresearchgate.net This large family encompasses approximately 81 genera and 2625 species. frontiersin.orgnih.gov Beyond Caryophyllaceae, these types of cyclic peptides are also found in other plant families, such as Linaceae and Rutaceae, and potentially in seven other families. researchgate.netnih.govnih.gov These cyclic peptides typically consist of 5 to 12 proteinogenic amino acids. researchgate.net

Proposed Ecological Roles in Plants

The biological roles of cyclic peptides like this compound in the plants that produce them are not yet fully elucidated, but several ecological functions have been proposed. nih.gov

Plant Defense Mechanisms

Plant-derived cyclic peptides are known to exhibit a range of biological activities, including those relevant to plant defense. These activities can include antifungal, antibacterial, and insecticidal properties. researchgate.netresearchgate.net While specific detailed research on this compound's direct role in plant defense mechanisms like deterring herbivores or pathogens is limited in the provided search results, the broader class of plant cyclic peptides to which this compound belongs is associated with such protective functions. researchgate.netresearchgate.netcore.ac.ukresearchgate.netscielo.br Some studies on other cyclic peptides have demonstrated antimicrobial activity against bacteria and fungi, as well as insecticidal effects. researchgate.netresearchgate.netresearchgate.netscielo.br The presence of this compound in seeds, which are vulnerable to predation and microbial attack, suggests a potential defensive role during this critical stage of the plant life cycle.

Inter-organismal Interactions

Plant secondary metabolites, including cyclic peptides, play important roles in the interactions between plants and other organisms. core.ac.uk These interactions can involve defense against predators and pathogens, as well as communication signals. While the specific inter-organismal interactions mediated by this compound are not extensively detailed in the search results, the known bioactivities of related cyclic peptides, such as vasorelaxant or estrogen-like activities observed in mammalian systems, highlight their potential to influence other organisms. researchgate.netresearchgate.netnih.govtargetmol.com

Biotechnological Potential for Engineered Production

Understanding the biosynthesis of this compound is crucial for exploring its potential engineered production. This compound is a RiPP, meaning it is synthesized on ribosomes as a linear precursor peptide that undergoes post-translational modifications, including cyclization. researchgate.netpnas.orgnih.govresearchgate.net Research in Saponaria vaccaria has identified genes encoding segetalin precursors. pnas.orgnih.govnih.gov The biosynthesis involves a two-step process where a linear precursor, such as presegetalin A1, is processed by enzymes. pnas.orgnih.govresearchgate.netnih.gov Oligopeptidase 1 (OLP1) cleaves the N-terminus of the precursor, and Peptide Cyclase 1 (PCY1), a serine protease, catalyzes the macrocyclization and removal of the C-terminal flanking sequence to yield mature this compound. researchgate.netpnas.orgnih.govresearchgate.netnih.govpnas.org

The identification of the genes and enzymes involved in this compound biosynthesis opens avenues for biotechnological applications, such as engineered production in heterologous systems. pnas.org Synthetic biology approaches, including combinatorial biosynthesis and mutasynthesis, are being explored to increase the chemical diversity of natural products like cyclic peptides and produce novel derivatives. anr.fr Engineered production could potentially offer a more controlled and scalable method for obtaining this compound compared to extraction from plant material, especially given the variations in content observed in natural plant populations. researchgate.net

Recombinant Production in Heterologous Systems

Recombinant protein production in heterologous systems involves expressing a gene from one organism in a different host organism to produce the corresponding protein frontiersin.orgmdpi.com. This approach is valuable for obtaining sufficient quantities of proteins or peptides that are difficult to isolate from their natural sources nih.gov. For this compound, recombinant production would involve expressing the gene encoding its precursor peptide (SgA1/presegetalin A1) and potentially the processing enzymes (OLP1 and PCY1) in a suitable host.

While recombinant protein production offers advantages like scalability and ease of manipulation, challenges exist, including achieving proper protein folding, preventing degradation, and ensuring necessary post-translational modifications occur in the heterologous host frontiersin.orgmdpi.com. For complex peptides like orbitides which undergo specific enzymatic processing, the co-expression of the relevant biosynthetic enzymes alongside the precursor peptide is often necessary for producing the mature, cyclized product uq.edu.aunih.gov.

Studies have explored recombinant expression systems for producing cyclic peptides. For example, yeast-based production methods combined with in vitro cyclization using recombinant enzymes have been used for other cyclic peptides portlandpress.com. While there are no specific reports found detailing the successful production of this compound in heterologous systems like Escherichia coli, the general principles and challenges of recombinant RiPP production are relevant nih.gov. The genetic nature of RiPP systems, where both the substrate (precursor peptide) and the modifying enzymes are genetically encoded, makes them potentially amenable to recombinant expression for producing libraries of cyclic products nih.gov.

Directed Evolution and Enzyme Engineering for Novel Orbitides

Directed evolution is a powerful protein engineering technique that mimics natural selection to modify or improve protein function wikipedia.orgillinois.eduscispace.comnih.gov. It involves iterative rounds of mutagenesis to create a library of protein variants, followed by screening or selection for variants with desired properties, and amplification of the genes encoding the improved variants wikipedia.orgsigmaaldrich.com. Enzyme engineering, often employing directed evolution, aims to alter enzyme characteristics such as activity, specificity, selectivity, and stability illinois.edunih.gov.

For orbitides like this compound, directed evolution and enzyme engineering can be applied to the biosynthetic enzymes, particularly the macrocyclase PCY1, to modify their substrate specificity and efficiency pnas.orgpnas.org. The goal could be to engineer enzymes capable of cyclizing a wider range of linear peptide sequences, potentially incorporating non-proteinogenic amino acids, to generate novel orbitides with tailored properties pnas.org.

The diversity in size and sequence observed among natural orbitides suggests that their corresponding macrocyclases may possess some substrate tolerance, making them good candidates for engineering pnas.orgpnas.org. By applying directed evolution to PCY1, researchers could potentially create enzyme variants that recognize different precursor sequences or catalyze cyclization with improved kinetics, thereby expanding the chemical space of accessible cyclic peptides pnas.orgnih.gov. This could facilitate the creation of large libraries of novel orbitides for screening in various applications, leveraging the inherent stability and favorable properties of the cyclic peptide scaffold nih.govpnas.org.

Directed evolution strategies can involve targeting mutagenesis to specific regions of the enzyme or using recombination techniques to introduce larger sequence changes, complementing random mutagenesis approaches nih.gov. The success of directed evolution campaigns in improving enzyme catalytic parameters has been demonstrated for various enzymes nih.gov. Applying these methods to orbitide biosynthetic enzymes holds promise for generating novel cyclic peptides with diverse structures and potentially enhanced biological activities.

Future Research Directions and Unaddressed Challenges

Elucidation of Remaining Biosynthetic Intermediates

The biosynthesis of segetalin A from its linear precursor, presegetalin A1, is known to involve a two-step enzymatic process in S. vaccaria. nih.govpnas.orggoogle.comgoogle.com This pathway includes the action of an oligopeptidase (OLP1) and a peptide cyclase (PCY1). nih.govpnas.org OLP1 is thought to cleave presegetalin A1, yielding presegetalin A1[14-32] as an intermediate. nih.govgoogle.comgoogle.com PCY1 then acts on presegetalin A1[14-32] to produce the cyclic this compound. nih.govpnas.orggoogle.comgoogle.com While presegetalin A1 and presegetalin A1[14-32] have been identified, the precise nature and detection of all transient intermediates throughout the entire process, particularly those immediately preceding cyclization, remain areas for further investigation. nih.govgoogle.comgoogle.com Fully characterizing these intermediates and the enzymes involved is crucial for a complete understanding of the biosynthetic pathway and could facilitate engineered production of this compound and its analogues. nih.govpnas.orgmdpi.comgoogle.comgoogle.com

Comprehensive Mechanistic Characterization of All Biological Activities

This compound has been reported to exhibit estrogen-like activity. researchgate.netnih.govpnas.orgresearchgate.net Other segetalins have shown vasorelaxant, cytotoxic, and antihelmintic activities. nih.govnih.govresearchgate.net While some biological effects have been observed, a comprehensive and detailed mechanistic understanding of all reported biological activities of this compound is still needed. thieme-connect.de For instance, the specific molecular targets and downstream signaling pathways involved in its estrogen-like effects require thorough characterization. researchgate.net Further research is necessary to explore potential additional bioactivities and delineate the precise mechanisms by which this compound interacts with biological systems at a molecular level. thieme-connect.de This includes detailed binding studies, enzyme assays (beyond general protease inhibition), and cellular pathway analysis. biosynth.com

Development of Advanced Synthetic Strategies for Complex Analogues

The first synthesis of this compound and some analogues has been reported, typically involving linear peptide synthesis followed by macrocyclization. researchgate.netresearchgate.net Challenges in cyclic peptide synthesis include achieving high yields and avoiding epimerization during the cyclization step, which can be sequence-dependent. rsc.orgrsc.org While diphenylphosphoryl azide (B81097) (DPPA) has shown good results for this compound cyclization, developing more efficient and versatile synthetic strategies is crucial for the generation of a wide range of complex this compound analogues. researchgate.net Advanced synthetic methodologies, such as improved solid-phase peptide synthesis techniques, chemoenzymatic approaches, and novel coupling reagents, are needed to overcome current limitations and enable the creation of analogues with potentially enhanced or altered biological properties for structure-activity relationship (SAR) studies and drug discovery efforts. rsc.orgrsc.orgmdpi.com

In-depth Computational Studies for Predictive Modeling

Computational studies, such as molecular docking and conformational analysis, have been used to investigate the structure and potential interactions of this compound. researchgate.netnih.gov However, more in-depth computational studies are required for predictive modeling of its properties and interactions. This includes advanced simulations to understand its conformational dynamics in different environments, predict binding affinities to potential targets, and model its pharmacokinetic properties. rsc.org Computational approaches can also aid in the rational design of novel this compound analogues with desired characteristics, potentially reducing the need for extensive experimental screening. rsc.org Integrating computational data with experimental findings is essential for a comprehensive understanding and future development.

Exploration of Ecological Significance and Evolution of Orbitides

This compound is an orbitide found in Vaccaria segetalis. nih.govpnas.orgresearchgate.netmdpi.com While the presence of such cyclic peptides in plants is known, their specific ecological roles and evolutionary history are not fully understood. researchgate.netnih.gov Future research should focus on investigating the biological function of this compound within the plant itself. This could involve exploring its potential roles in defense against herbivores, pathogens, or competing plants. researchgate.netthieme-connect.de Furthermore, studying the evolution of the genes encoding this compound precursors and the enzymes involved in its biosynthesis across different plant species could provide insights into the evolutionary pressures that led to the development and diversification of orbitides. researchgate.netmdpi.comoregonstate.educollege-de-france.fr Understanding the ecological context of this compound production can shed light on its natural significance and potential wider implications.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for identifying and quantifying SEGETALIN A in complex matrices?

- Methodological Answer : Employ hyphenated techniques like LC-MS/MS or GC-MS with isotopic labeling to enhance specificity. Validate methods using spiked recovery experiments in representative matrices (e.g., plant extracts or biological fluids). Include calibration curves with ≥5 concentration levels and report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

- Experimental Design : For LC-MS/MS, optimize ionization parameters (e.g., ESI+/−) and collision energy to minimize matrix interference. Use internal standards (e.g., deuterated analogs) to correct for signal drift .

Q. How can researchers establish a reliable synthesis protocol for this compound?

- Methodological Answer : Follow a stepwise approach:

Route Scoping : Compare biosynthetic pathways (e.g., enzymatic cascades) vs. chemical synthesis (e.g., total synthesis via modular intermediates).

Purity Validation : Use NMR (¹H, ¹³C, DEPT) and HPLC-PDA to confirm structural integrity. For novel derivatives, include X-ray crystallography if crystals are obtainable .

Yield Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of this compound (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Contextual Analysis : Compare experimental conditions across studies (e.g., cell lines, dose ranges, oxidative stress inducers). For example, pro-oxidant effects may arise at high doses (>50 µM) in cancer cells due to ROS threshold dynamics .

- Mechanistic Validation : Use siRNA knockdown or CRISPR-Cas9 models to isolate target pathways (e.g., Nrf2/KEAP1 for antioxidant responses). Pair with redox-sensitive fluorescent probes (e.g., DCFH-DA) for real-time ROS monitoring .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

Analog Library Construction : Synthesize derivatives with systematic modifications (e.g., hydroxylation, methylation) at key positions (C-3, C-7).

High-Throughput Screening : Use assays like FRET or SPR to measure binding affinity to putative targets (e.g., kinases or GPCRs). Normalize data to control for nonspecific interactions .

Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes. Cross-validate with mutagenesis studies .

Q. What statistical approaches are recommended for analyzing dose-response inconsistencies in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use AIC/BIC metrics to compare model fits .

- Outlier Management : Apply Grubbs’ test or robust regression (e.g., Huber loss) to exclude anomalous data points. Report effect sizes (Cohen’s d) for biological significance .

Data Interpretation and Reproducibility

Q. How should researchers address variability in this compound’s bioavailability across in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Conduct parallel studies in rodents (e.g., Sprague-Dawley rats) and zebrafish to compare absorption kinetics. Use LC-MS/MS to quantify plasma/tissue concentrations over time .

- Cofactor Analysis : Investigate dietary or microbiome influences (e.g., flavonoid-metabolizing bacteria) via germ-free models or fecal transplants .

Q. What frameworks ensure reproducibility in this compound’s bioactivity assays?

- Methodological Answer :

- Standardized Protocols : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., flow cytometry .fcs files) in repositories like Zenodo .

- Interlab Validation : Collaborate with ≥2 independent labs to replicate key findings. Use blinded sample analysis to reduce bias .

Ethical and Reporting Standards

Q. How should conflicting data on this compound’s ecological impacts be disclosed in publications?

- Methodological Answer :

- Transparency : Clearly demarcate confirmed vs. speculative results in the Discussion section. Use subheadings like “Confirmed Effects” and “Unresolved Contradictions” .

- Data Availability : Share conflicting datasets as supplementary materials with annotated metadata (e.g., soil pH, temperature during plant cultivation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.